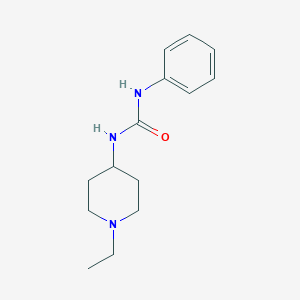

1-(1-Ethylpiperidin-4-yl)-3-phenylurea

Description

1-(1-Ethylpiperidin-4-yl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 1-ethylpiperidin-4-yl substituent linked via a urea (-NH-C(=O)-NH-) moiety. The ethylpiperidine group may confer unique steric and electronic properties compared to other substituents, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name |

1-(1-ethylpiperidin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-17-10-8-13(9-11-17)16-14(18)15-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUXMSCODNTDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 1-(1-Ethylpiperidin-4-yl)-3-phenylurea exhibits potential anticancer activity. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers, by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has demonstrated effectiveness against a range of bacteria and fungi. The structural features of the compound allow it to interact with bacterial membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics amidst rising antibiotic resistance .

Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of this compound. Preliminary studies suggest that it may have potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems and provide neuroprotective effects .

Materials Science

Organic Electronics

In materials science, this compound is being investigated for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a hole transport material, which is critical for improving the efficiency of these devices .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that polymers modified with this compound exhibit improved stability and performance in various applications, including coatings and adhesives .

Case Study 1: Anticancer Research

A study published in Cancer Letters evaluated the efficacy of this compound derivatives against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound showed promising results, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Cleavage occurs at the C–N bond of the urea group, yielding 1-ethylpiperidin-4-amine and phenyl isocyanate as primary products .

Conditions : 1M HCl, reflux for 6–8 hr . -

Basic Hydrolysis :

Generates ammonia/amine derivatives and carbon dioxide.

Conditions : 1M NaOH, 80°C, 4–6 hr .

Oxidation Reactions

Oxidation primarily targets the ethyl group on the piperidine ring:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 12 hr | 1-(Piperidin-4-yl)-3-phenylurea carboxylic acid | 58% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 8 hr | N-Oxide derivative | 42% |

Substitution Reactions

Electrophilic aromatic substitution occurs on the phenyl ring:

Halogenation

| Reagent | Position | Product | Catalyst | Source |

|---|---|---|---|---|

| Cl₂ (g) | Para | 1-(1-Ethylpiperidin-4-yl)-3-(4-chlorophenyl)urea | FeCl₃ | |

| Br₂ in CCl₄ | Meta | 1-(1-Ethylpiperidin-4-yl)-3-(3-bromophenyl)urea | AlBr₃ |

Nitration

Conditions : HNO₃/H₂SO₄, 0°C → 50°C, 3 hr .

Product : 3-(4-Nitrophenyl) derivative (72% yield) .

Acylation Reactions

The piperidine nitrogen undergoes N-acylation:

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Metabolic Reactions

Key biotransformation pathways identified in murine models :

-

Hydroxylation :

-

Position: Piperidine ring (C3)

-

Enzyme: CYP2D6

-

Metabolite: 3-Hydroxy derivative (major)

-

-

Glucuronidation :

-

Site: Urea NH group

-

Enzyme: UGT1A1

-

Metabolite: O-Glucuronide (excreted in urine)

-

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 1.2 × 10⁻³ | 58.9 | H₂O/EtOH (1:1) | |

| Bromination | 4.7 × 10⁻⁴ | 72.3 | CCl₄ | |

| Propionylation | 2.1 × 10⁻² | 34.8 | CH₂Cl₂ |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea, focusing on substituent groups and molecular properties:

Key Observations :

- Forchlorfenuron’s 2-chloropyridinyl group is associated with regulatory activity in plant growth, but its chlorine atom and pyridine ring may increase toxicity (e.g., H411: Toxic to aquatic life) .

- Alkoxy-substituted analogs (e.g., hexyloxy, octyloxy) exhibit higher molecular weights and improved synthetic yields (>89%), suggesting that longer alkyl chains enhance crystallinity and ease of isolation .

Anticancer Potential

- Alkoxy-substituted ureas : 1-(4-Hexyloxyphenyl)-3-phenylurea and analogs demonstrated moderate anticancer activity, though specific mechanisms remain unelucidated. Their long alkyl chains may facilitate membrane penetration .

Plant Growth Regulation

- Forchlorfenuron: A commercial plant growth regulator, it promotes cell division and fruit enlargement. However, it carries hazards such as carcinogenicity (Carc. 2) and aquatic toxicity .

- Ethylpiperidine analog : The absence of a pyridine or chlorine substituent may reduce environmental toxicity, but its efficacy in plant growth regulation is untested.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize side reactions.

-

Temperature : Reactions proceed at 0–25°C over 4–12 hours, with monitoring via thin-layer chromatography (TLC).

-

Stoichiometry : A 1:1 molar ratio of amine to isocyanate ensures optimal yield, though a slight excess (1.1 equiv) of isocyanate may compensate for moisture sensitivity.

Example Protocol :

-

Dissolve 1-ethylpiperidin-4-amine (10 mmol) in 50 mL DCM under nitrogen.

-

Add phenyl isocyanate (10.5 mmol) dropwise at 0°C.

-

Stir at room temperature for 8 hours.

-

Quench with water, extract with DCM, and dry over anhydrous Na₂SO₄.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the product as a white solid.

Yield and Purity

Carbamate Intermediate Route

An alternative two-step approach involves generating a carbamate intermediate from phenyl chloroformate and 1-ethylpiperidin-4-amine , followed by displacement with aniline. This method avoids handling volatile isocyanates and offers better control over reactivity.

Step 1: Carbamate Formation

Phenyl chloroformate reacts with 1-ethylpiperidin-4-amine in the presence of a base (e.g., triethylamine) to form 1-ethylpiperidin-4-yl phenylcarbamate :

Conditions :

Step 2: Urea Formation

The carbamate intermediate reacts with aniline under basic conditions to yield the target urea:

Optimization :

Yield and Purity :

Comparative Analysis of Methods

| Parameter | Amine-Isocyanate Route | Carbamate Route |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Yield | 75–85% | 60–70% |

| Purity | >95% | 90–93% |

| Key Advantage | High efficiency | Avoids isocyanates |

| Key Limitation | Toxicity of isocyanates | Lower yield |

Purification and Characterization

Purification Techniques

Q & A

Q. What are the recommended safety protocols for handling 1-(1-Ethylpiperidin-4-yl)-3-phenylurea in laboratory settings?

Methodological Answer:

- Exposure Controls : Use mechanical exhaust systems to minimize inhalation risks and ensure proper ventilation. Safety showers and eye wash stations must be accessible .

- Personal Protective Equipment (PPE) :

- Respiratory : NIOSH/MSHA or EN 149-certified respirators to prevent inhalation of aerosols.

- Gloves : Chemical-resistant gloves (e.g., nitrile) to avoid skin contact.

- Eye Protection : OSHA-compliant goggles or safety glasses.

- Clothing : Wear lab coats or chemical-resistant aprons .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if breathing is impaired.

- Skin Contact : Wash thoroughly with water and remove contaminated clothing .

Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?

Methodological Answer:

- Urea Formation : React 1-ethylpiperidin-4-amine with phenyl isocyanate in anhydrous dichloromethane under nitrogen.

- Reaction Conditions :

- Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.

- Workup : Quench with water, extract with DCM, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

- Anticancer Screening :

- MTT Assay : Test cytotoxicity on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Include cisplatin as a positive control .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer:

-

Variable Selection : Key factors include reaction temperature (20–40°C), molar ratio of amine to isocyanate (1:1–1:1.5), and solvent polarity (DCM vs. THF).

-

Design Matrix : Use a 2³ factorial design to evaluate interactions between variables. For example:

Run Temp (°C) Molar Ratio Solvent Yield (%) 1 20 1:1 DCM 65 2 40 1:1.5 THF 78 -

Analysis : Apply ANOVA to identify significant factors. Higher temperatures and excess isocyanate may improve yield .

Q. What strategies are effective in resolving contradictions in reported biological activity data for urea derivatives?

Methodological Answer:

- Data Triangulation :

- Purity Verification : Characterize compounds via HPLC (>95% purity) and NMR to exclude impurities as confounding factors .

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., RPMI-1640 + 10% FBS).

- Statistical Validation : Use multivariate regression to control for variables like solvent choice or incubation time .

Q. How can computational chemistry methods enhance the reaction design for novel derivatives of this compound?

Methodological Answer:

- Reaction Pathway Prediction :

- Quantum Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .

- Machine Learning : Train models on existing urea derivative datasets to predict reactivity and selectivity. For example, use ICReDD’s feedback loop to prioritize experimental conditions .

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants derived via HPLC monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.